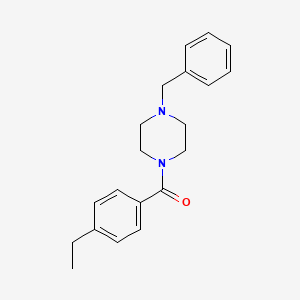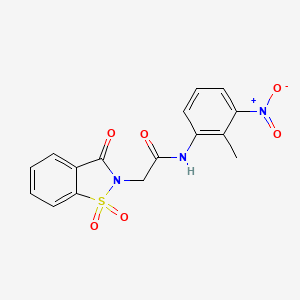![molecular formula C16H18N4O B4548146 (2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE](/img/structure/B4548146.png)
(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE
Overview
Description
(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE is a complex organic compound characterized by its unique structure, which includes two pyrazole rings attached to a cyclohexanone core
Scientific Research Applications
(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclohexanone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a double aldol condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often under mild conditions.
Major Products
The major products formed from these reactions include oxidized ketones or acids, reduced alcohols, and substituted pyrazole derivatives, which can be further utilized in various synthetic applications.
Mechanism of Action
The mechanism of action of (2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
(2E,6E)-2,6-BIS[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE: Known for its anti-inflammatory and antioxidant activities.
(2E,6E)-2,6-BIS[(PHENYL METHYLIDENE)CYCLOHEXAN-1-ONE: Exhibits similar structural features but with different substituents on the cyclohexanone core.
Uniqueness
(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE is unique due to the presence of two pyrazole rings, which impart distinct chemical and biological properties
Properties
IUPAC Name |
(2E,6Z)-2,6-bis[(1-methylpyrazol-4-yl)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-19-10-12(8-17-19)6-14-4-3-5-15(16(14)21)7-13-9-18-20(2)11-13/h6-11H,3-5H2,1-2H3/b14-6-,15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROZPXZBOQZNIV-GEMWTQJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C2CCCC(=CC3=CN(N=C3)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/2\CCC/C(=C/C3=CN(N=C3)C)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B4548065.png)
![N,N'-[methylenebis(2-methyl-4,1-phenylene)]di(1-naphthamide)](/img/structure/B4548069.png)
![methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate](/img/structure/B4548074.png)

![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]glycinamide](/img/structure/B4548076.png)
![(5Z)-2-(4-Butoxyphenyl)-5-[(2-chlorophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one](/img/structure/B4548096.png)
![N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4548104.png)


![[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE](/img/structure/B4548121.png)
![methyl 4-(aminocarbonyl)-3-methyl-5-[({[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4548129.png)
![5-ethyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4548130.png)
![5-ethyl-N'-(2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4548136.png)

